molecular formula C3F9O9S3Tm B141681 Thulium(III) trifluoromethanesulfonate CAS No. 141478-68-4

Thulium(III) trifluoromethanesulfonate

Cat. No.: B141681
CAS No.: 141478-68-4
M. Wt: 616.1 g/mol
InChI Key: PBASUZORNBYVFM-UHFFFAOYSA-K
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Scientific Research Applications

Thulium(III) trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Safety and Hazards

Thulium(III) trifluoromethanesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection when handling it .

Mechanism of Action

Target of Action

Thulium(III) trifluoromethanesulfonate, also known as Thulium(III) triflate, is primarily used as a catalyst in various chemical reactions . The exact targets of this compound can vary depending on the specific reaction it is used in.

Mode of Action

As a catalyst, this compound facilitates chemical reactions by lowering the activation energy or altering the reaction mechanism . It interacts with the reactants to form an intermediate complex, which allows the reaction to proceed more easily. After the reaction, the catalyst is typically regenerated and can participate in the reaction again.

Biochemical Pathways

This compound is known to catalyze several types of reactions, including asymmetric alpha-amination, benzyl etherification, condensation of aldehydes, amines, and vinyl ethers . The exact biochemical pathways affected by this compound would depend on the specific reactants and conditions of the reaction.

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it enables reactions to proceed more efficiently and under milder conditions than would otherwise be possible .

Preparation Methods

Thulium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of thulium oxide (Tm2O3) with trifluoromethanesulfonic acid (CF3SO3H) under controlled conditions. The reaction typically proceeds as follows:

Tm2O3+6CF3SO3H2(CF3SO3)3Tm+3H2OTm_2O_3 + 6 CF_3SO_3H \rightarrow 2 (CF_3SO_3)_3Tm + 3 H_2O Tm2​O3​+6CF3​SO3​H→2(CF3​SO3​)3​Tm+3H2​O

This reaction is usually carried out in an inert atmosphere to prevent contamination and ensure high purity of the product .

Chemical Reactions Analysis

Thulium(III) trifluoromethanesulfonate is known for its catalytic properties and can participate in various types of chemical reactions, including:

    Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.

    Reduction: It can also catalyze reduction reactions, such as the reduction of nitro compounds to amines.

    Substitution: this compound is effective in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Common reagents used in these reactions include aldehydes, amines, and vinyl ethers. The major products formed depend on the specific reaction conditions and substrates used .

Comparison with Similar Compounds

Thulium(III) trifluoromethanesulfonate can be compared with other lanthanide trifluoromethanesulfonates, such as:

  • Terbium(III) trifluoromethanesulfonate
  • Dysprosium(III) trifluoromethanesulfonate
  • Yttrium(III) trifluoromethanesulfonate
  • Erbium(III) trifluoromethanesulfonate
  • Lutetium(III) trifluoromethanesulfonate
  • Ytterbium(III) trifluoromethanesulfonate
  • Gadolinium(III) trifluoromethanesulfonate
  • Lanthanum(III) trifluoromethanesulfonate
  • Holmium(III) trifluoromethanesulfonate

This compound is unique due to its specific catalytic properties and reactivity, which can differ from those of other lanthanide trifluoromethanesulfonates. Its high thermal stability and solubility make it particularly useful in various chemical processes .

Properties

IUPAC Name

thulium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Tm/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBASUZORNBYVFM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Tm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9O9S3Tm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370047
Record name Thulium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141478-68-4
Record name Thulium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thulium(III) Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Thulium(III) trifluoromethanesulfonate in the synthesis of hexahydro-1H-fluorene and octahydrobenzo[a]azulene derivatives?

A: this compound acts as a Lewis acid catalyst in the synthesis of these polycyclic compounds. [] It facilitates a tandem cyclization reaction involving ring expansion of tertiary cycloalkanols with propargyl alcohols. The Lewis acidity of this compound enables it to activate the propargyl alcohol, promoting the key ring-expansion step and subsequent cyclization to form the desired products.

Q2: How does the combination of this compound and 13X molecular sieves contribute to the reaction efficiency?

A: While the research highlights the crucial role of this compound as the Lewis acid catalyst, the use of 13X molecular sieves likely contributes to the reaction efficiency by influencing the reaction environment. [] Molecular sieves are known to remove trace amounts of water, which could potentially deactivate the Lewis acid catalyst or interfere with the reaction pathway. By maintaining a dry reaction environment, the 13X molecular sieves ensure optimal catalytic activity of this compound and promote higher yields of the desired products.

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